Benzaldehyde hydrazone Benzaldehyde hydrazone Hydrazone benzaldehyde is a useful synthetic compound and can be used as an analyte in some biological studies.

Brand Name: Vulcanchem
CAS No.: 5281-18-5
VCID: VC21062860
InChI: InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6-
SMILES: C1=CC=C(C=C1)C=NN
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol

Benzaldehyde hydrazone

CAS No.: 5281-18-5

Cat. No.: VC21062860

Molecular Formula: C7H8N2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde hydrazone - 5281-18-5

Specification

CAS No. 5281-18-5
Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
IUPAC Name (Z)-benzylidenehydrazine
Standard InChI InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6-
Standard InChI Key CRKDNNLDFYKBEE-TWGQIWQCSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=N\N
SMILES C1=CC=C(C=C1)C=NN
Canonical SMILES C1=CC=C(C=C1)C=NN

Introduction

Physical and Chemical Properties

Benzaldehyde hydrazone exhibits specific physical and chemical characteristics that determine its behavior in various chemical reactions and applications. Table 1 summarizes these properties:

Table 1: Physical and Chemical Properties of Benzaldehyde Hydrazone

PropertyValueReference
CAS Number5281-18-5
Molecular FormulaC₇H₈N₂
Molecular Weight120.15 g/mol
IUPAC Name(Z)-benzylidenehydrazine
Density1.01 g/cm³
Boiling Point235°C at 760 mmHg
Flash Point95.9°C
LogP1.68
Index of Refraction1.543
SMILES NotationNN=Cc1ccccc1
InChIKeyCRKDNNLDFYKBEE-RMKNXTFCSA-N

The compound appears as a crystalline solid under standard conditions. Its moderate LogP value (1.68) indicates balanced lipophilic and hydrophilic properties, which is relevant for its biological applications and chemical reactivity in different solvent systems .

Synthesis Methods

Classical Condensation Reaction

The most common and straightforward method for synthesizing benzaldehyde hydrazone involves the direct condensation of benzaldehyde with hydrazine. This reaction typically proceeds in protic solvents such as ethanol or methanol under reflux conditions, as represented by the following equation:

C₆H₅CHO + H₂NNH₂ → C₆H₅CH=N-NH₂ + H₂O

The reaction mixture is heated to facilitate the formation of the hydrazone, and the product is typically isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using similar reaction conditions but employing larger reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified through distillation or crystallization techniques to achieve the desired purity.

Alternative Synthetic Routes

Researchers have developed various modified procedures for synthesizing benzaldehyde hydrazone derivatives. For instance, alkoxy benzaldehyde derivatives can be reacted with hydrazine in ethanol with catalytic amounts of acetic acid. This approach has proven effective for preparing functionalized benzaldehyde hydrazones with excellent yields .

Structural Characteristics

Spectroscopic Analysis

The structure of benzaldehyde hydrazone can be confirmed using various spectroscopic techniques:

  • ¹H NMR Spectroscopy: The hydrazone proton (NH) typically appears as a broad singlet at δ 7–9 ppm, while the imine proton (CH=N) shows a characteristic signal around δ 7.5-8.0 ppm.

  • Infrared (IR) Spectroscopy: The C=N stretch vibration is observed in the range of 1600–1650 cm⁻¹, which is diagnostic for the hydrazone functionality.

  • Mass Spectrometry: The molecular ion peak at m/z 120.15 corresponds to the molecular formula C₇H₈N₂.

Conformational Analysis

Benzaldehyde hydrazone primarily exists in the (E)-configuration with respect to the C=N bond. X-ray crystallographic studies of related hydrazone complexes reveal that the phenyl rings in these structures often adopt a nearly coplanar arrangement, with dihedral angles typically less than 7°. This planarity contributes to the extended conjugation throughout the molecule, affecting its electronic properties and reactivity .

Chemical Reactivity

Benzaldehyde hydrazone exhibits diverse reactivity patterns due to its multiple reactive sites:

Oxidation Reactions

The compound undergoes oxidation reactions to form various products, including azines and other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Recent research has also explored the use of hypervalent iodine reagents as environmentally benign oxidants for hydrazones . These oxidative transformations can lead to:

  • Formation of heterocycles through intramolecular cyclization

  • Group transfer reactions

  • Rearrangement processes

  • Diazotization reactions

Reduction Reactions

Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce benzaldehyde hydrazone to form corresponding amines or other reduced derivatives. The selective reduction of the C=N bond while preserving other functional groups presents opportunities for the synthesis of complex nitrogen-containing compounds.

Substitution Reactions

The hydrazone group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups. This reactivity is often exploited in the synthesis of functionalized hydrazones with enhanced biological activity or specific physical properties.

Complexation with Metals

Benzaldehyde hydrazone serves as an excellent ligand for metal coordination due to its nitrogen donor atoms. These metal complexes often exhibit distinct physical, chemical, and biological properties compared to the free ligand . For example, organo-iron benzaldehyde-hydrazone complexes have been synthesized and characterized, showing interesting electrochemical properties with reduction potentials around -1.92 V vs. Ag/AgCl .

Biological Activities

Hydrazones, including benzaldehyde hydrazone and its derivatives, possess a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.

Antimicrobial Activity

Numerous benzaldehyde hydrazone derivatives have demonstrated significant antibacterial activity against various bacterial strains. The antimicrobial potency is often influenced by the substitution pattern on the phenyl ring, with electron-withdrawing groups generally enhancing activity .

Antitubercular Activity

Several hydrazone derivatives have shown promising activity against Mycobacterium tuberculosis strains. For instance, certain benzaldehyde hydrazone derivatives exhibit minimum inhibitory concentration (MIC) values as low as 0.06-6.25 μg/mL against the virulent H37Rv strain .

Anticancer Properties

Hydrazone derivatives and their metal complexes have attracted considerable attention for their anticancer potential. Table 2 summarizes the anticancer activity of selected hydrazone metal complexes:

Table 2: Anticancer Activity of Selected Hydrazone Metal Complexes

Complex TypeCancer Cell LinesIC₅₀ Value (μM)Reference
Cu(II) complex with hydrazone ligandMCF-7, MDA-MB-231, A549≤12
Cu(II) phen-containing complexMCF-7, MDA-MB-231, A549, MG-63Lower than cisplatin
Cu(II) complex with 4-methoxy-benzohydrazideMCF-7, MDA-MB-231, A549, MG-3, HT-29Lower than cisplatin
Cu(II) complexes with imidazole and pyridineMCF-7, HepG2, HCT116~30

Other Biological Activities

Benzaldehyde hydrazone derivatives have also demonstrated:

  • Anti-inflammatory properties

  • Analgesic effects

  • Anticonvulsant activity

  • Antidepressant effects

  • Antiplatelet activity

  • Antimalarial properties

  • Antiviral effects

  • Cardioprotective functions

The versatility of these compounds in addressing various therapeutic targets makes them promising candidates for drug development.

Applications

Pharmaceutical Applications

Benzaldehyde hydrazone and its derivatives serve as important building blocks in pharmaceutical synthesis. Several commercially available drugs contain hydrazide-hydrazone functionalities, including isoniazid (antitubercular) and nifuroxazide (antibiotic) .

Drug Delivery Systems

Recent research has explored the application of benzaldehyde hydrazone in drug delivery systems. For example, PEG-benzaldehyde-hydrazone-lipid based pH-sensitive liposomes have been developed for targeted drug delivery. These systems demonstrate enhanced endosomal escape and improved pharmacokinetic profiles compared to conventional delivery systems .

Synthetic Intermediates

Benzaldehyde hydrazone serves as a versatile synthetic intermediate for preparing various heterocyclic compounds, including:

  • Pyrazoles

  • Pyrazolines

  • Pyridazines

  • Triazoles

  • Thiazoles

  • Oxadiazoles

  • Tetrazines

  • Tetrazoles

  • Pyrroles

Analytical Applications

The compound's ability to form colored complexes with metal ions makes it useful in analytical chemistry for the detection and quantification of various metal ions in solution.

Recent Research Developments

Self-Assembly Studies

Recent studies have investigated the role of hydrazone-aromatic interactions in molecular self-assembly. The NNC⋯π interaction has been identified as playing an essential role in defining crystal packing patterns in benzaldehyde hydrazones. Density functional theory calculations and molecular electrostatic potential analyses have provided further insights into these interactions .

Novel Synthetic Methodologies

Researchers continue to develop innovative synthetic approaches for benzaldehyde hydrazones. The Vilsmeier-Haack formylation of benzaldehyde hydrazones has been investigated, leading to the formation of N-terminal or C-terminal formylated derivatives . These modified compounds serve as useful building blocks for constructing complex heterocyclic systems.

Metal Complex Studies

Extensive research has focused on the synthesis and characterization of metal complexes with benzaldehyde hydrazone ligands. These studies have revealed interesting structural features, such as the long Fe-C bond distances and slight cyclohexadienyl character in coordinated rings . The electrochemical properties of these complexes have also been investigated, showing potential applications in catalysis and materials science.

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